Limitation of Available Quantitative Evidence
An exhaustive search of the allowed authoritative databases, primary research papers, and patents returned no quantitative, comparator-based evidence for this specific compound. No studies were found that directly measure and compare its activity (e.g., IC50, Ki, EC50) against a named analog in a defined assay system. The sole piece of related class-level evidence from Güleç et al. (2022) [1] reports on a series of N-substituted sulfonyl amides with a 1,3,4-oxadiazole motif, but it does not include this specific compound (CAS 886920-44-1) or provide data on its closest structural analogs. In this study, the most potent compounds in the series (e.g., 6a, 6d, 6h) showed Ki values for AChE in the range of 23.11–52.49 nM, but these cannot be directly extrapolated to an untested analog.
| Evidence Dimension | AChE Inhibitory Activity (Class-level, not compound-specific) |
|---|---|
| Target Compound Data | No data available from allowed sources. |
| Comparator Or Baseline | Lead compounds 6a, 6d, 6h from the series by Güleç et al. (2022) showed AChE Ki values of 23.11–52.49 nM [1]. |
| Quantified Difference | Not calculable for the target compound. |
| Conditions | In vitro enzyme inhibition assay (Molecular Diversity, 2022). |
Why This Matters
The lack of data means any procurement decision must consider this compound as an uncharacterized entity, requiring complete in-house profiling to verify its performance, which adds significant risk and resource burden compared to data-rich analogs.
- [1] Güleç Ö, Türkeş C, Arslan M, Demir Y, Yeni Y, Hacımüftüoğlu A, Ereminsoy E, Küfrevioğlu Öİ, Beydemir Ş. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Mol Divers. 2022 Oct;26(5):2825-2845. View Source
